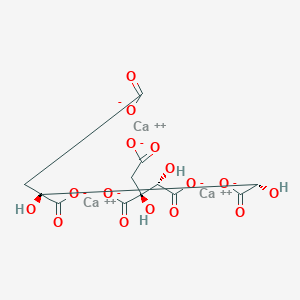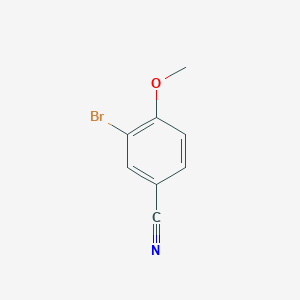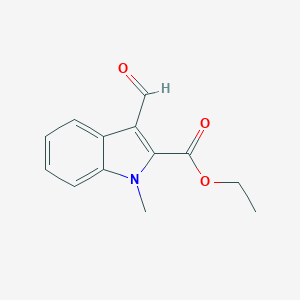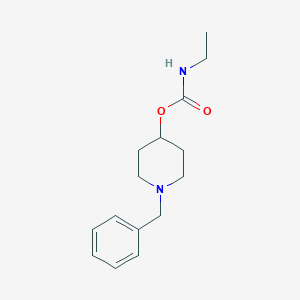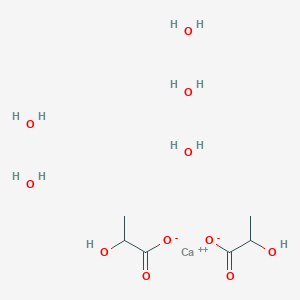
Propyphenazone-metamizol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyphenazone-metamizol is a non-opioid analgesic drug that is widely used to relieve pain and fever. It is a combination of two active ingredients, propyphenazone and metamizol, which work together to provide an effective pain relief mechanism.
Mecanismo De Acción
Propyphenazone-metamizol works by inhibiting the production of prostaglandins, which are responsible for pain and fever. It does this by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. This results in a reduction in pain and fever.
Biochemical and Physiological Effects:
Propyphenazone-metamizol has several biochemical and physiological effects. It is rapidly absorbed into the bloodstream and reaches peak plasma concentrations within 30 minutes of administration. It is metabolized in the liver and excreted in the urine. It has a half-life of about 2 hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propyphenazone-metamizol has several advantages for lab experiments. It is readily available and relatively inexpensive. It has been extensively studied and its mechanism of action is well understood. However, it also has several limitations. It can cause adverse effects such as agranulocytosis, which is a rare but serious side effect. It can also interact with other drugs, which can lead to adverse reactions.
Direcciones Futuras
There are several future directions for research on propyphenazone-metamizol. One area of research is to investigate its efficacy in treating various medical conditions such as cancer-related pain. Another area of research is to investigate its potential use in combination with other drugs to enhance its analgesic and antipyretic properties. Additionally, further research is needed to investigate its long-term safety and potential adverse effects.
Conclusion:
Propyphenazone-metamizol is a widely used non-opioid analgesic drug that has been extensively studied for its efficacy in relieving pain and fever. It works by inhibiting the production of prostaglandins, which are responsible for pain and fever. It has several advantages for lab experiments, but also has several limitations. Further research is needed to investigate its potential use in treating various medical conditions and to investigate its long-term safety and potential adverse effects.
Métodos De Síntesis
Propyphenazone-metamizol is synthesized by combining propyphenazone and metamizol in a specific ratio. Propyphenazone is synthesized by reacting phenazone with propionic anhydride, while metamizol is synthesized by reacting 4-aminoantipyrine with sodium nitrite and sulfuric acid. The two compounds are then combined in a specific ratio to form propyphenazone-metamizol.
Aplicaciones Científicas De Investigación
Propyphenazone-metamizol has been extensively studied for its analgesic and antipyretic properties. It has been used in various scientific research applications to investigate its efficacy in relieving pain and fever. It has also been studied for its potential use in treating various medical conditions such as migraine, rheumatoid arthritis, and cancer-related pain.
Propiedades
Número CAS |
124779-64-2 |
|---|---|
Nombre del producto |
Propyphenazone-metamizol |
Fórmula molecular |
C27H34N5NaO5S |
Peso molecular |
563.6 g/mol |
Nombre IUPAC |
sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one |
InChI |
InChI=1S/C14H18N2O.C13H17N3O4S.Na/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12;1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h5-10H,1-4H3;4-8H,9H2,1-3H3,(H,18,19,20);/q;;+1/p-1 |
Clave InChI |
SQDMMXFQUYLGQK-UHFFFAOYSA-M |
SMILES isomérico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |
Sinónimos |
propyphenazone-metamizol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



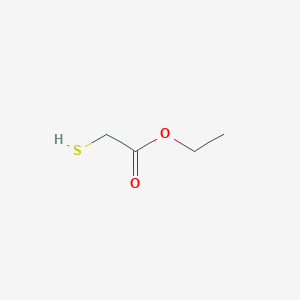
![ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate](/img/structure/B46878.png)
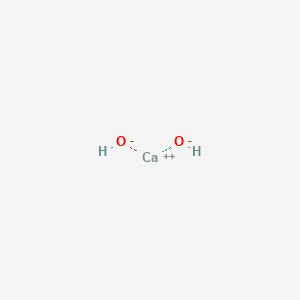
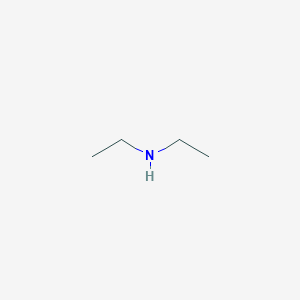
![Thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B46883.png)

